molecular formula C11H7ClN2O2S B2672671 2-[(2-Chloro-4-nitrophenyl)thio]pyridine CAS No. 524955-87-1

2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Cat. No.: B2672671
CAS No.: 524955-87-1
M. Wt: 266.7
InChI Key: XLOWLZLIGWLAPQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenyl)thio]pyridine is a chemical compound with the molecular formula C11H7ClN2O2S and a molecular weight of 266.71 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-chloro-4-nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine typically involves the reaction of 2-chloro-4-nitrothiophenol with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-nitrophenyl)thio]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-4-nitrophenyl)thio]pyridine is unique due to the combination of its pyridine ring and the 2-chloro-4-nitrophenylthio group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-9-7-8(14(15)16)4-5-10(9)17-11-3-1-2-6-13-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWLZLIGWLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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